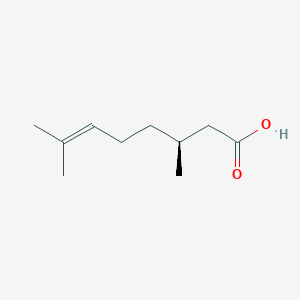

(S)-(-)-Citronellic acid

Description

(S)-(-)-Citronellic acid is a natural product found in Chamaecyparis obtusa with data available.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3,7-dimethyloct-6-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWSUKYXUMVMGX-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2111-53-7 | |

| Record name | (S)-(-)-Citronellic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of (S)-(-)-Citronellic Acid

Abstract: This technical guide provides a comprehensive overview of (S)-(-)-Citronellic acid, a valuable chiral building block in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into the molecule's core chemical properties, spectroscopic profile, synthetic methodologies, and applications. By emphasizing the causality behind its synthetic utility and grounding all claims in authoritative references, this guide serves as a practical resource for leveraging this compound in the design and synthesis of complex, stereochemically defined molecules.

Introduction: The Significance of this compound as a Chiral Synthon

This compound, systematically named (3S)-3,7-Dimethyl-6-octenoic acid, is a monoterpenoid and a chiral carboxylic acid.[1] Its structure is characterized by a C10 carbon backbone containing a carboxylic acid functional group, a stereocenter at the C3 position, and a terminal alkene.[2] This specific arrangement of functional groups, combined with its defined stereochemistry, makes it an invaluable starting material in asymmetric synthesis.

Chiral building blocks, or synthons, are foundational to modern pharmaceutical and fine chemical synthesis.[3][4] The biological activity of a drug is often dictated by its three-dimensional structure, where only one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even harmful.[5] this compound, being a readily available, enantiomerically pure molecule from the "chiral pool," allows scientists to introduce a specific stereocenter into a target molecule efficiently, bypassing the need for complex resolution steps or expensive asymmetric catalysts later in the synthetic sequence.[][7]

Physicochemical and Optical Properties

This compound is a colorless to pale-yellow liquid at room temperature.[2] Its physical and chemical properties are well-documented, providing a solid foundation for its use in various reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 2111-53-7 | [2][8] |

| Molecular Formula | C₁₀H₁₈O₂ | [2][9] |

| Molecular Weight | 170.25 g/mol | [1][8] |

| Appearance | Colorless to pale-yellow liquid | [2] |

| Density | 0.926 g/mL at 25 °C | |

| Boiling Point | 115-120 °C at 0.4 mmHg | [10] |

| Refractive Index (n20/D) | 1.453 | |

| Optical Rotation ([α]25/D) | -8° (neat) | [11] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol and oils. | [12][13] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [14] |

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic signature. While raw spectral data should always be acquired for lot-specific validation, the expected characteristics are as follows. Authoritative spectral data (NMR, IR) are publicly available for reference.[15][16]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton (COOH) typically downfield (>10 ppm). The vinyl proton on the trisubstituted double bond will appear as a triplet around 5.1 ppm. The protons of the two methyl groups attached to the double bond will be singlets around 1.6-1.7 ppm. The chiral methyl group at C3 will present as a doublet around 0.95 ppm. The remaining methylene and methine protons will appear as complex multiplets in the 1.1-2.4 ppm region.[16]

-

¹³C NMR Spectroscopy : The carbon spectrum will show a signal for the carbonyl carbon of the carboxylic acid around 180 ppm. The two sp² hybridized carbons of the alkene will be visible at approximately 124 ppm and 131 ppm. The remaining sp³ hybridized carbons, including the distinct signals for the four methyl groups, will appear in the upfield region of the spectrum.[15]

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a very broad O-H stretch from the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region. A sharp, strong C=O (carbonyl) stretch will be prominent around 1710 cm⁻¹. The C=C stretch of the alkene is expected to be a weaker band around 1670 cm⁻¹. C-H stretching and bending vibrations will also be present.[15]

-

Mass Spectrometry : The nominal mass of the molecule is 170 g/mol . Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 170, along with characteristic fragmentation patterns resulting from the loss of water, the carboxyl group, and cleavage of the hydrocarbon chain.[1][17]

Synthesis and Purification

While this compound can be sourced from natural products, a common and reliable synthetic route is the oxidation of the corresponding aldehyde, (S)-(-)-Citronellal.[11][18] The Pinnick oxidation is a particularly effective method for this transformation due to its high efficiency and tolerance of the alkene functionality, which is not oxidized under these conditions.

Detailed Protocol: Pinnick Oxidation of (S)-(-)-Citronellal

This protocol describes a standard lab-scale procedure. The causality for the choice of reagents is to generate the mild oxidant, chlorous acid, in situ, which selectively oxidizes the aldehyde without affecting the double bond. 2-Methyl-2-butene is used as a scavenger for the hypochlorite byproduct.

Materials:

-

(S)-(-)-Citronellal

-

Sodium chlorite (NaClO₂)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

2-Methyl-2-butene

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-(-)-Citronellal in a 3:1 mixture of t-BuOH and water.

-

Addition of Scavenger: Add a 5-fold molar excess of 2-methyl-2-butene to the solution. This acts as a scavenger for hypochlorous acid, preventing unwanted side reactions.

-

Preparation of Oxidant Solution: In a separate beaker, prepare an aqueous solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents).

-

Oxidation: Cool the flask containing the citronellal solution to 0 °C in an ice bath. Slowly add the oxidant solution dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by adding water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution to remove unreacted acid and phosphate salts, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The resulting crude this compound can be further purified by vacuum distillation or column chromatography to yield the final product with high purity.

Synthesis Workflow Diagram

Caption: Workflow for the Pinnick oxidation of (S)-(-)-Citronellal.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its two primary functional groups: the carboxylic acid and the terminal alkene. This allows for selective transformations at either end of the molecule.

-

Carboxylic Acid Moiety: The acid group can undergo standard transformations such as esterification, conversion to amides, reduction to the corresponding alcohol ((S)-(-)-Citronellol), or conversion to an acid chloride. These reactions provide a handle to link the chiral fragment to other molecules.

-

Alkene Moiety: The double bond is amenable to a wide range of reactions, including hydrogenation, epoxidation, dihydroxylation, and ozonolysis. These transformations allow for further functionalization and elaboration of the carbon skeleton while preserving the original stereocenter.

The "Chiral Pool" Concept

"Chiral pool" synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials.[3] this compound is a prime example of a chiral pool synthon. The logic is to build a complex target molecule around the pre-existing, "correct" stereocenter from the starting material. This approach is highly efficient as it avoids the often challenging and costly steps of creating chirality from scratch.

Caption: Use of (S)-Citronellic acid in chiral pool synthesis.

Applications in Drug Discovery and Development

While well-known in the fragrance and flavor industries for its pleasant citrus-like odor[12][19][20], the true value of this compound for this audience lies in its application as a synthetic intermediate.

-

Synthesis of Bioactive Molecules: Its structure is a recurring motif in many natural products and has been used in the total synthesis of complex molecules. For instance, it was used in the synthesis of stereoisomers of the female sex pheromone of the German cockroach.[13]

-

Potential Therapeutic Properties: Research has indicated that citronellic acid itself possesses antimicrobial and anti-inflammatory properties.[11][19] This opens avenues for its use as a lead compound or pharmacophore in the development of new therapeutic agents.[19] For example, studies have shown it can inhibit the growth of bacteria like Staphylococcus aureus and Escherichia coli.[11]

-

Precursor to Other Chiral Building Blocks: Through simple chemical modifications, this compound can be converted into a variety of other useful chiral intermediates, such as (S)-citronellol and (S)-citronellal, expanding its utility.

The introduction of specific functional groups, such as a nitrile, can dramatically alter the pharmacokinetic profile and binding mode of a drug molecule, and chiral frameworks like the one provided by citronellic acid are essential for the precise positioning of such groups.[21] Its use aligns with the broader goals of drug discovery to efficiently construct stereochemically defined molecules for biological evaluation.[5][22]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. It is classified as a skin irritant and may be harmful in contact with skin.[23]

-

GHS Classification: Warning. GHS07 (Irritant).

-

Hazard Statements: H315 - Causes skin irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, eyeshields, and appropriate clothing to prevent skin exposure.[23]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[10] It is classified as a combustible liquid.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[23]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[14][23]

References

- 1. Citronellic acid | C10H18O2 | CID 10402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2111-53-7|this compound|Rlavie [rlavie.com]

- 3. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 4. Chiral Building Blocks- Asymmetric Synthesis| Ambeed [ambeed.com]

- 5. nbinno.com [nbinno.com]

- 7. Chiral building blocks | Sigma-Aldrich [sigmaaldrich.com]

- 8. (S)-(−)-Citronellic acid (98%) - Amerigo Scientific [amerigoscientific.com]

- 9. scbt.com [scbt.com]

- 10. chembk.com [chembk.com]

- 11. Buy Citronellic acid | 502-47-6 [smolecule.com]

- 12. CAS 502-47-6: Citronellic acid | CymitQuimica [cymitquimica.com]

- 13. CITRONELLIC ACID | 502-47-6 [chemicalbook.com]

- 14. Citronellic acid 98 502-47-6 [sigmaaldrich.com]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 18. ScenTree - Citronellic acid (CAS N° 502-47-6) [scentree.co]

- 19. chemimpex.com [chemimpex.com]

- 20. 3,7-dimethyl-6-octenoic acid, 502-47-6 [thegoodscentscompany.com]

- 21. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Microsampling: considerations for its use in pharmaceutical drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of (S)-(-)-Citronellic Acid

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-Citronellic acid , a naturally occurring monoterpenoid, presents a chiral scaffold of significant interest in the fields of fine chemical synthesis, fragrance development, and pharmaceutical research. A thorough understanding of its physical properties is fundamental to its application, enabling precise control over reaction conditions, formulation development, and analytical characterization. This guide provides a comprehensive overview of the key physical characteristics of this compound, offering insights into its behavior and handling for scientific applications.

Chemical Identity and Molecular Structure

This compound is systematically named (3S)-3,7-Dimethyl-6-octenoic acid[1]. Its molecular structure consists of a ten-carbon chain with a carboxylic acid functional group, a chiral center at the C3 position, and a double bond between C6 and C7.

The structural attributes of this compound, particularly its chirality and the presence of both a hydrophilic carboxylic acid and a lipophilic carbon chain, are pivotal in determining its physical and chemical behavior.

Caption: 2D structure of this compound.

Macroscopic and Thermodynamic Properties

The physical state and thermodynamic constants of this compound are crucial for its storage, handling, and use in various experimental setups.

Physical State and Appearance

This compound is typically a colorless to pale-yellow liquid at room temperature[1][5]. Its distinct, often described as green-grassy, odor is a notable characteristic[10].

Thermal Properties

The boiling and melting points are critical for purification techniques such as distillation and for understanding the compound's phase behavior.

-

Boiling Point: The boiling point is reported under reduced pressure. Values include 115-120 °C at 0.4 mmHg and 121-122 °C at 1 mmHg[2][8][10]. A boiling point of 257°C at atmospheric pressure has also been reported for the racemic mixture[6].

-

Melting Point: While often a liquid at room temperature, a melting point of 121 - 122 °C / 1 mmHg has been listed, which likely refers to the boiling point at that pressure[5]. The racemic form has a reported melting point of 257°C, which is likely the boiling point as well[7].

Density and Refractive Index

These properties are useful for identification, purity assessment, and in the formulation of solutions.

-

Density: The density is consistently reported to be approximately 0.926 g/mL at 25 °C[2][8]. Another source lists a value of 0.923 g/mL at 25 °C[10].

-

Refractive Index: The refractive index (n20/D) is typically in the range of 1.453 to 1.454[2][8][10].

Optical Properties

As a chiral molecule, the specific rotation of this compound is a defining characteristic, essential for confirming its enantiomeric purity.

-

Specific Rotation: The specific optical rotation ([α]25/D) is reported as -8° (neat)[2]. Another source specifies a range of -9.0 to -7.0 degrees (neat)[9]. This negative sign indicates its levorotatory nature.

Solubility Profile

The solubility of this compound is dictated by its amphiphilic character, possessing both a polar carboxylic acid head and a nonpolar hydrocarbon tail.

-

Water Solubility: It is generally considered insoluble or almost insoluble in water[7][10][11].

-

Organic Solvent Solubility: It is soluble in alcohols and oils[7][10]. Specifically, it is soluble in most fixed oils and propylene glycol, but insoluble in glycerol[7].

This differential solubility is fundamental to extraction and purification processes, as well as its behavior in biological systems.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available and provide detailed information about the carbon-hydrogen framework of the molecule[12][13][14].

-

Infrared (IR) Spectroscopy: IR spectra reveal the presence of key functional groups, notably the broad O-H stretch of the carboxylic acid and the C=O stretch[12].

-

Mass Spectrometry (MS): Mass spectral data is available, which aids in determining the molecular weight and fragmentation pattern of the compound[7].

Summary of Physical Properties

| Property | Value | Source(s) |

| CAS Number | 2111-53-7 | [2][3][4][8][9] |

| Molecular Formula | C₁₀H₁₈O₂ | [1][2][3][4][5] |

| Molecular Weight | 170.25 g/mol | [2][6][3][4][5][7] |

| Appearance | Colorless to pale-yellow liquid | [1][5] |

| Form | Liquid | [2] |

| Boiling Point | 115-120 °C / 0.4 mmHg; 121-122 °C / 1 mmHg | [2][8][10] |

| Density | 0.926 g/mL at 25 °C | [2][8] |

| Refractive Index | n20/D 1.453 - 1.454 | [2][8][10] |

| Specific Rotation | [α]25/D -8° (neat) | [2] |

| Solubility | Insoluble in water; Soluble in alcohols and oils | [7][10][11] |

Experimental Protocols

Determination of Specific Rotation

The specific rotation of this compound is a critical parameter for verifying its enantiomeric identity and purity.

Methodology:

-

Instrument: A calibrated polarimeter is used.

-

Sample Preparation: The sample is analyzed "neat," meaning without a solvent. The liquid is carefully transferred to a polarimeter cell of a known path length (e.g., 1 dm).

-

Measurement: The temperature is maintained at 25 °C, and the sodium D-line (589 nm) is used as the light source.

-

Calculation: The observed rotation (α) is measured, and the specific rotation [α] is calculated using the formula: [α] = α / (l * d), where 'l' is the path length in decimeters and 'd' is the density of the liquid in g/mL.

Caption: Workflow for determining the specific rotation of this compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated area[3]. It is classified as a skin irritant and can be toxic upon dermal contact. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry place away from ignition sources.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable chiral building block in organic synthesis. Its potential anti-inflammatory and antimicrobial properties are also being explored in pharmaceutical research[5]. A thorough understanding of its physical properties is essential for its effective use in these and other applications.

References

- 1. CAS 2111-53-7|this compound|Rlavie [rlavie.com]

- 2. This compound 98 2111-53-7 [sigmaaldrich.com]

- 3. (S)-(−)-Citronellic acid (98%) - Amerigo Scientific [amerigoscientific.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. ScenTree - Citronellic acid (CAS N° 502-47-6) [scentree.co]

- 7. Citronellic acid | C10H18O2 | CID 10402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. Sigma-Aldrich [sigmaaldrich.com]

- 10. CITRONELLIC ACID | 502-47-6 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to the Natural Occurrence and Sources of (S)-(-)-Citronellic Acid

Abstract: (S)-(-)-Citronellic acid, a chiral acyclic monoterpenoid, is a naturally occurring carboxylic acid with significant applications in the fragrance, cosmetic, and pharmaceutical industries.[1] Its characteristic aroma and biological properties, including potential antimicrobial and anti-inflammatory effects, have made it a compound of interest for researchers and drug development professionals.[1][2] This technical guide provides a comprehensive overview of the natural occurrence and sources of the specific (S)-(-)-enantiomer. It delves into its distribution in the plant kingdom, discusses its probable biosynthetic origins, and presents a detailed, validated protocol for its extraction, isolation, and purification from natural matrices. The methodologies are explained with a focus on the underlying chemical principles to provide field-proven insights for practical application.

Chemical Profile and Significance

This compound, systematically named (S)-(-)-3,7-Dimethyl-6-octenoic acid, is an unsaturated fatty acid belonging to the class of acyclic monoterpenoids.[3] Its structure is characterized by a ten-carbon backbone with a carboxylic acid functional group and chiral center at the C3 position, conferring its specific optical activity.

| Property | Data | Reference |

| Systematic Name | (S)-(-)-3,7-Dimethyl-6-octenoic acid | [4][5] |

| CAS Number | 2111-53-7 | [4][6] |

| Molecular Formula | C₁₀H₁₈O₂ | [4] |

| Molecular Weight | 170.25 g/mol | [4][7] |

| Appearance | Colorless to slightly yellow liquid | [1][8] |

| Optical Activity | [α]²⁵/D −8°, neat | [6] |

The unique properties of this compound make it a valuable molecule. In the fragrance industry, it is used for its pleasant, fresh aroma.[1] In research and development, it is explored for its potential as an insect repellent, a building block for biodegradable polymers, and for its therapeutic properties.[1]

Natural Occurrence and Distribution

While citronellic acid is found in various plants, the specific (S)-(-)-enantiomer, also known as the l-form, has a more limited and distinct distribution compared to its dextrorotatory counterpart. The primary documented sources are essential oils derived from specific species within the Cupressaceae family.

Principal Botanical Sources

The l-form of citronellic acid has been identified as a constituent of the essential oils of several cypress species.[8] The authoritative identification in these sources underscores the importance of chemo-taxonomical screening for targeted isolation.

| Plant Family | Species | Common Name | Reference |

| Cupressaceae | Callitris glauca R.Br. | White Cypress-pine | [8] |

| Cupressaceae | Callitris intratropica | Northern Cypress-pine | [8] |

| Cupressaceae | Chamaecyparis obtusa | Hinoki Cypress | [8] |

| Cupressaceae | Thujopsis dolabrata | Hiba Arborvitae | [8] |

In contrast, the d-form is more widespread and is found in Java citronella, geranium (Pelargonium graveolens), lemongrass, and various Eucalyptus species.[7][8] The racemic (d,l)-form has been isolated from camphor oil.[8] This stereospecific distribution is crucial for professionals seeking to isolate the levorotatory enantiomer from a natural matrix, as the choice of botanical raw material is paramount.

Biosynthesis in Planta

The biosynthesis of this compound in plants, like other monoterpenoids, originates from the fundamental building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are primarily synthesized via the methylerythritol 4-phosphate (MEP) pathway within plastids.

The proposed biosynthetic sequence is as follows:

-

Geranyl Pyrophosphate (GPP) Formation: One molecule of IPP and one of DMAPP are condensed by the enzyme GPP synthase to form geranyl pyrophosphate (GPP), the universal C10 precursor for monoterpenes.

-

Formation of Acyclic Aldehydes: GPP is subsequently metabolized to acyclic monoterpene aldehydes such as geranial and citronellal. The formation of citronellal from GPP is a key branching point.

-

Oxidation to Carboxylic Acid: The final step is the oxidation of the aldehyde group of citronellal to a carboxylic acid. This transformation is likely catalyzed by a stereospecific aldehyde dehydrogenase (ALDH) enzyme, which would account for the formation of the (S)-enantiomer from a corresponding chiral precursor.

While the general pathway for monoterpenoids is well-established, the specific enzymes responsible for the final oxidation and chiral recognition leading to this compound in Cupressaceae species represent an area for further research.[9]

Isolation and Purification from Natural Sources

The isolation of this compound from its primary source, such as the essential oil of Callitris species, is a multi-step process leveraging its acidic character. The following protocol provides a robust, self-validating methodology.

Workflow for Isolation of this compound

Caption: Workflow for the isolation of this compound.

Detailed Experimental Protocol

Objective: To isolate this compound from the essential oil of a natural source.

1. Extraction of Essential Oil:

-

Method: Hydrodistillation is the chosen method for its efficiency in extracting volatile monoterpenoids.

-

Procedure:

-

Collect fresh or dried aerial parts (leaves and twigs) of the target species (e.g., Callitris intratropica).

-

Subject the plant material to hydrodistillation for 3-4 hours using a Clevenger-type apparatus. The principle here is that steam passes through the plant material, causing the volatile essential oils to evaporate. The mixture of steam and oil vapor is then condensed, and the oil, being immiscible with water, is collected.

-

Dry the collected oil over anhydrous sodium sulfate to remove residual water.

-

2. Selective Separation of the Acidic Fraction:

-

Principle: This step exploits the acidic nature of the target compound. A weak base, sodium bicarbonate, is used to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This allows for its separation from the neutral, non-acidic components of the essential oil.

-

Procedure:

-

Dissolve the crude essential oil (e.g., 10 g) in 100 mL of a non-polar organic solvent like diethyl ether.

-

Transfer the solution to a separatory funnel and extract it three times with 50 mL portions of a 5% (w/v) aqueous sodium bicarbonate solution. After each extraction, gently vent the funnel to release CO₂ gas that may form.

-

Combine the aqueous extracts. The organic layer, containing neutral monoterpenoids, can be set aside.

-

Cool the combined aqueous phase in an ice bath and carefully acidify it to pH ~2 by the dropwise addition of 2M hydrochloric acid (HCl). This protonates the sodium citronellate salt, regenerating the water-insoluble citronellic acid, which will precipitate or form an oily layer.

-

Extract the acidified aqueous phase three times with 50 mL portions of diethyl ether to recover the crude citronellic acid.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude acid fraction.

-

3. Chromatographic Purification:

-

Principle: Flash column chromatography is employed to separate the target acid from any remaining impurities based on polarity.

-

Procedure:

-

Prepare a silica gel column using a suitable solvent system. A gradient of hexane:ethyl acetate is typically effective, starting with a low polarity (e.g., 98:2) and gradually increasing the ethyl acetate concentration.

-

Dissolve the crude acid fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column and collect fractions. Monitor the separation using Thin Layer Chromatography (TLC). This compound is a polar compound and will elute at a higher solvent polarity compared to less polar impurities.

-

Combine the pure fractions as identified by TLC and remove the solvent under reduced pressure to obtain purified this compound.

-

4. Analytical Validation:

-

The identity and purity of the isolated compound should be confirmed using standard analytical techniques:

-

GC-MS: To confirm the molecular weight (170.25 g/mol ) and fragmentation pattern.

-

NMR (¹H and ¹³C): For structural elucidation.

-

Chiral GC or HPLC: To determine the enantiomeric purity and confirm it is the (S)-(-) form.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy Citronellic acid | 502-47-6 [smolecule.com]

- 3. Showing Compound Citronellic acid (FDB014607) - FooDB [foodb.ca]

- 4. scbt.com [scbt.com]

- 5. (S)-(−)-Citronellic acid (98%) - Amerigo Scientific [amerigoscientific.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Citronellic acid | C10H18O2 | CID 10402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CITRONELLIC ACID | 502-47-6 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biosynthesis of (S)-(-)-Citronellic Acid

Abstract

(S)-(-)-Citronellic acid, a monoterpenoid carboxylic acid, is a valuable natural product with applications in the fragrance, cosmetic, and pharmaceutical industries. Its characteristic aroma and biological activities have driven interest in understanding its biosynthesis for sustainable production through metabolic engineering and biocatalysis. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, beginning with the universal isoprenoid precursors and detailing the key enzymatic transformations. We will delve into the specific enzymes responsible for the reduction, oxidation, and stereoselective steps that define the formation of the (S)-enantiomer. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important metabolic pathway.

Introduction to this compound

This compound, also known as (S)-(-)-3,7-dimethyl-6-octenoic acid, is a chiral monoterpenoid found in the essential oils of various plants, including Cymbopogon species (lemongrass). Its structure is characterized by a ten-carbon backbone with a carboxylic acid functional group and a chiral center at the C3 position, which dictates its specific stereochemistry and biological activity[1][2]. The demand for enantiomerically pure this compound has spurred research into its biosynthetic origins to enable the development of microbial cell factories and enzymatic processes for its production, offering a more sustainable alternative to chemical synthesis or extraction from natural sources[3].

The Isoprenoid Origin: Laying the Foundation

Like all terpenes, the biosynthesis of this compound begins with the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP)[4]. In plants and many bacteria, these precursors are primarily synthesized through the methylerythritol 4-phosphate (MEP) pathway, which takes place in the plastids[5][6]. The MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial substrates and involves a series of enzymatic reactions to produce IPP and DMAPP[7][8].

The condensation of one molecule of DMAPP with one molecule of IPP, catalyzed by geranyl diphosphate synthase (GPPS), yields the ten-carbon intermediate, geranyl diphosphate (GPP). GPP is the immediate precursor to the vast array of monoterpenes, including the parent molecules that lead to citronellic acid[4].

The Core Biosynthetic Pathway to this compound

The conversion of geranyl diphosphate to this compound is a multi-step enzymatic cascade involving reduction and sequential oxidation reactions. The key intermediates in this pathway are geraniol, citronellol, and citronellal.

From Geranyl Diphosphate to Geraniol and its Isomer Nerol

The first committed step in the formation of acyclic monoterpenes like those in the citronellic acid pathway is the dephosphorylation of GPP to form the corresponding alcohol. This reaction is catalyzed by a monoterpene synthase. Specifically, geraniol synthase (GES) hydrolyzes GPP to produce geraniol. Nerol, the cis-isomer of geraniol, can also serve as a precursor and is often found alongside geraniol in nature[1][9].

The Reductive Step: Formation of Citronellol

A critical step in the pathway is the reduction of the C2-C3 double bond of geraniol to yield citronellol. This conversion is catalyzed by a class of enzymes known as enoate reductases, with members of the "Old Yellow Enzyme" (OYE) family being prominent examples[10]. Studies in Saccharomyces cerevisiae have identified OYE2 as an enzyme capable of this reduction[10]. The stereochemistry of the resulting citronellol is dependent on the specific enzyme. While some enzymes produce (R)-(+)-citronellol, the biosynthesis of this compound necessitates the formation of (S)-(-)-citronellol. Yeast alcohol dehydrogenases (YADH) have also been implicated in the stereospecific reduction of geraniol, with some studies showing the production of (R)-citronellol[11]. The identification of an enzyme that stereoselectively produces (S)-citronellol from geraniol is a key area of ongoing research for targeted metabolic engineering.

Alternatively, some organisms may utilize an isomerization of geraniol to nerol, followed by a reduction to yield citronellol.

Sequential Oxidation to this compound

The final steps in the biosynthesis involve the oxidation of the primary alcohol group of (S)-(-)-citronellol to a carboxylic acid. This is a two-step process involving an aldehyde intermediate.

Step 1: Oxidation of (S)-(-)-Citronellol to (S)-(-)-Citronellal

The conversion of (S)-(-)-citronellol to (S)-(-)-citronellal is catalyzed by an alcohol dehydrogenase (ADH). These enzymes typically utilize NAD⁺ or NADP⁺ as a cofactor. The stereospecificity of the ADH is crucial to maintain the (S)-configuration at the C3 position.

Step 2: Oxidation of (S)-(-)-Citronellal to this compound

The final step is the oxidation of the aldehyde group of (S)-(-)-citronellal to a carboxylic acid, yielding this compound. This reaction is catalyzed by an aldehyde dehydrogenase (ALDH), which also typically uses NAD⁺ or NADP⁺ as a cofactor[12]. The presence of specific geranial dehydrogenases in some bacteria suggests the existence of a dedicated citronellal dehydrogenase in organisms that produce citronellic acid[13].

The Role of Cytochrome P450 Monooxygenases

Cytochrome P450 (CYP) enzymes are a large and diverse family of heme-containing monooxygenases that play a critical role in the functionalization of terpene backbones through the introduction of hydroxyl groups[14][15]. While the primary pathway described above involves dehydrogenases for the oxidation steps, CYPs can also be involved, particularly in the initial hydroxylation of the geraniol/nerol backbone at various positions[16][17]. For instance, geraniol 10-hydroxylase, a CYP enzyme, is a key enzyme in the biosynthesis of iridoid monoterpenoids[14]. Although not directly leading to citronellic acid, this highlights the potential for alternative or parallel pathways involving CYPs in the initial functionalization of the monoterpene precursors. The CYP76 family of enzymes has been shown to be involved in the hydroxylation and further oxidation of geraniol[16][18].

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the core biosynthetic pathway of this compound and a conceptual experimental workflow for its analysis.

Caption: Biosynthetic pathway of this compound.

Caption: Experimental workflow for biosynthesis analysis.

Quantitative Data from Biotransformation Studies

The bioconversion of precursors to citronellic acid has been investigated in various microbial systems. The yields can vary significantly depending on the microorganism, culture conditions, and the precursor used.

| Microorganism | Precursor | Product(s) | Conversion/Yield | Reference |

| Saccharomyces cerevisiae | Geraniol | Citronellol, Geranic acid, Citronellic acid | Variable | [19] |

| Saccharomyces cerevisiae | Nerol | Citronellol, Geranic acid, Citronellic acid | Variable | [19] |

| Saccharomyces cerevisiae | Citronellal | Citronellic acid | ~2.7x higher than with geraniol | [19] |

| Pseudomonas mendocina | Citronellol | Citronellal, Citronellic acid | Not specified | [12] |

| Pseudomonas aeruginosa | Citronellol | Citronellal, Citronellic acid, Geranic acid | Not specified | [12] |

Experimental Protocols

Whole-Cell Biotransformation for this compound Production

This protocol provides a general framework for assessing the bioconversion of precursors to this compound using a microbial catalyst.

1. Microorganism and Culture Preparation:

-

Select a suitable microbial strain known for or engineered to have the desired enzymatic activities (e.g., Saccharomyces cerevisiae, Yarrowia lipolytica)[7].

-

Prepare a pre-culture by inoculating a single colony into an appropriate liquid medium (e.g., YPD for yeast) and incubate at the optimal temperature (e.g., 30°C) with shaking until the culture reaches the exponential growth phase.

2. Biotransformation Reaction:

-

Inoculate the main culture medium with the pre-culture to a specific starting optical density (e.g., OD₆₀₀ of 0.1).

-

Grow the culture to a desired cell density.

-

Add the precursor substrate (e.g., geraniol, (S)-(-)-citronellol, or (S)-(-)-citronellal) to the culture. The precursor is typically dissolved in a solvent like ethanol before addition to the aqueous medium[19].

-

Incubate the culture under controlled conditions (temperature, pH, aeration) for a specific duration (e.g., 24-72 hours).

3. Extraction and Analysis:

-

After incubation, centrifuge the culture to separate the cells from the supernatant.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate, hexane).

-

Dry the organic phase (e.g., with anhydrous sodium sulfate) and concentrate it under reduced pressure.

-

Analyze the extracted metabolites by gas chromatography-mass spectrometry (GC-MS) for identification and quantification[19]. A chiral GC column is necessary to differentiate between the (R) and (S) enantiomers.

In Vitro Enzyme Assay for Dehydrogenase Activity

This protocol outlines a method to measure the activity of alcohol or aldehyde dehydrogenases involved in the pathway.

1. Enzyme Preparation:

-

Prepare a cell-free extract from the microbial culture by methods such as sonication or French press.

-

Alternatively, use a purified recombinant enzyme expressed in a suitable host (e.g., E. coli).

2. Assay Mixture:

-

Prepare a reaction mixture in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

The mixture should contain:

-

The enzyme preparation (cell-free extract or purified enzyme).

-

The substrate ((S)-(-)-citronellol for ADH assay, or (S)-(-)-citronellal for ALDH assay).

-

The appropriate cofactor (NAD⁺ or NADP⁺).

-

3. Reaction and Measurement:

-

Initiate the reaction by adding the enzyme to the assay mixture.

-

Monitor the reaction progress by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the reduced cofactor.

Conclusion and Future Perspectives

The biosynthesis of this compound is a fascinating example of how nature constructs complex chiral molecules from simple building blocks. The pathway relies on a series of enzymatic reductions and oxidations, with the stereochemical outcome being dictated by the specificity of the involved enzymes. While the general steps of the pathway are understood, further research is needed to identify and characterize the specific enzymes, particularly the enoate reductase and dehydrogenases that are selective for the (S)-enantiomer, from a wider range of organisms. Such knowledge will be instrumental in the development of robust and efficient microbial cell factories for the sustainable production of this compound, meeting the growing demands of various industries. The application of metabolic engineering and synthetic biology approaches, guided by a deep understanding of the biosynthetic pathway, holds immense promise for the future of natural product manufacturing.

References

- 1. (S)-(−)-Citronellic acid (98%) - Amerigo Scientific [amerigoscientific.com]

- 2. Experimental design data for the biosynthesis of citric acid using Central Composite Design method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoenzymatic oxidation of citronellol and geraniol: Synthesis and antibacterial activity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Citronellol - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pure.mpg.de [pure.mpg.de]

- 13. Cytochrome P-450 in plant/insect interactions: geraniol 10-hydroxylase and the biosynthesis of iridoid monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Geraniol hydroxylase and hydroxygeraniol oxidase activities of the CYP76 family of cytochrome P450 enzymes and potential for engineering the early steps of the (seco)iridoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Biosyntheses of geranic acid and citronellic acid from monoterpene alcohols by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-(-)-Citronellic acid structural formula and stereochemistry

An In-depth Technical Guide to (S)-(-)-Citronellic Acid: Structure, Stereochemistry, and Applications

Introduction

This compound, a monoterpenoid and unsaturated fatty acid, is a chiral molecule of significant interest in the fields of organic synthesis, materials science, and drug development.[1][2] Its formal IUPAC name is (3S)-3,7-Dimethyl-6-octenoic acid.[3] As a naturally occurring compound found in plants like cardamom and lemongrass, it contributes to their characteristic aromas.[4][5][6] Beyond its sensory properties, its specific stereochemical configuration makes it a valuable chiral building block for the synthesis of more complex molecules. This guide provides a detailed examination of its structural formula, stereochemistry, physicochemical properties, synthesis, and key applications for researchers and drug development professionals.

Molecular Structure and Identification

The fundamental identity of this compound is defined by its molecular structure and unique identifiers.

-

Linear Formula: (CH₃)₂C=CHCH₂CH₂CH(CH₃)CH₂CO₂H

The structure consists of an eight-carbon chain (octenoic acid) with two methyl group substituents at positions 3 and 7, and a carbon-carbon double bond between carbons 6 and 7. The carboxylic acid functional group at one end imparts its acidic properties.[9]

Stereochemistry: The Chiral Center at C3

The defining characteristic of this compound is its chirality, which arises from the presence of a single stereocenter at the C3 position.[4][10] This asymmetric carbon is bonded to four different substituent groups, giving rise to two non-superimposable mirror images, or enantiomers: this compound and (R)-(+)-Citronellic acid.

Cahn-Ingold-Prelog (CIP) Priority Assignment

The absolute configuration of the stereocenter is assigned the descriptor 'S' based on the Cahn-Ingold-Prelog (CIP) sequence rules.[11][12][13] This is a systematic process for ranking the four substituents attached to the chiral center.

-

Identify the Substituents: The four groups attached to the chiral carbon (C3) are:

-

-CH₂COOH (Carboxymethyl group)

-

-CH₂CH₂CH=C(CH₃)₂ (4-methylpent-3-en-1-yl group)

-

-CH₃ (Methyl group)

-

-H (Hydrogen atom)

-

-

Assign Priorities: Priority is assigned based on the atomic number of the atoms directly attached to the stereocenter. Higher atomic numbers receive higher priority.[14]

-

Priority 1: The carbon of the -C H₂COOH group.

-

Priority 2: The carbon of the -C H₂CH₂CH=C(CH₃)₂ group.

-

Priority 3: The carbon of the -C H₃ group.

-

Priority 4: The H ydrogen atom (lowest atomic number).

Causality: A tie occurs between the three carbon atoms. To break the tie, we examine the atoms attached to them. The carbon of the -CH₂COOH group is bonded to (C, H, H). The carbon of the larger alkyl chain is also bonded to (C, H, H). The methyl carbon is bonded to (H, H, H). The methyl group is therefore the lowest priority of the three (Priority 3). To break the tie between the remaining two groups, we move further down the chain. The next carbon in the carboxymethyl chain is bonded to (O, O, H), while the next carbon in the alkyl chain is bonded to (C, H, H). Since Oxygen has a higher atomic number than Carbon, the -CH₂COOH group receives Priority 1.

-

-

Determine Configuration: The molecule is oriented so that the lowest priority group (Priority 4, the -H atom) points away from the viewer. The direction from priority 1 to 2 to 3 is then traced. For this compound, this path is counter-clockwise, leading to the "S" (from the Latin sinister, for left) designation.[13]

Optical Activity

The designation (-) or levorotatory refers to the compound's experimental property of rotating plane-polarized light to the left. The specific rotation value for this compound is typically reported as [α]25/D −8° (neat).[10] It is critical to note that the S/R designation is a nomenclature rule and does not inherently predict the direction (+) or (-) of optical rotation.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, formulation, and application in various experimental protocols.

| Property | Value | Source(s) |

| Appearance | Colorless to pale-yellow liquid | [2][3][4] |

| Density | 0.926 g/mL at 25 °C | |

| Boiling Point | 115-120 °C at 0.4 mmHg | |

| Refractive Index | n20/D 1.453 | |

| Optical Rotation | [α]25/D −8°, neat | |

| Solubility | Almost insoluble in water; soluble in alcohols and oils | [6] |

Synthesis and Natural Occurrence

This compound can be obtained from natural sources or through chemical synthesis.

Natural Sources

The d-form (likely referring to the related R-(+)-enantiomer) is a constituent of Java citronella and geranium oils. The l-form, this compound, has been identified in cypress oil.[6] It is functionally related to citronellal, a major component of citronella oil.[1][9]

Chemical Synthesis

A primary route for synthesizing citronellic acid is the oxidation of its corresponding aldehyde, citronellal.[4][10]

Protocol: Pinnick Oxidation of Citronellal

This method is a reliable and widely used protocol for converting aldehydes to carboxylic acids under mild conditions, which is crucial for preventing side reactions with the molecule's double bond.

-

Reaction Setup: A solution of the starting material, (S)-(-)-Citronellal, is prepared in a suitable solvent like tert-butanol. An excess of a scavenger, such as 2-methyl-2-butene, is added to quench the hypochlorite byproduct.

-

Oxidant Preparation: A separate aqueous solution of sodium chlorite (NaClO₂) and a phosphate buffer (e.g., sodium dihydrogen phosphate, NaH₂PO₄) is prepared.[4]

-

Reaction Execution: The sodium chlorite solution is added slowly to the citronellal solution at a controlled temperature (typically 0 °C to room temperature). The reaction progress is monitored by TLC or GC.

-

Workup and Purification: Upon completion, the reaction is quenched, and the aqueous and organic layers are separated. The organic layer is washed, dried, and concentrated. The resulting crude this compound is then purified, usually by vacuum distillation or column chromatography.

Self-Validating System: The use of Pinnick conditions is inherently self-validating for this substrate because it is highly selective for the aldehyde functional group. The mild, buffered conditions prevent isomerization of the chiral center and are compatible with the alkene moiety, ensuring the stereochemical and structural integrity of the final product.

Enantioselective synthesis, often employing enzymatic cascades, can be used to produce specific enantiomers of related precursors like (R)-citronellal from achiral starting materials like geraniol.[15] Such strategies are critical for producing enantiomerically pure compounds for pharmaceutical applications.

Spectroscopic Characterization

The structural identity and purity of this compound are unequivocally confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework. The chemical shifts, splitting patterns, and integrations in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, allow for the complete assignment of the molecule's structure.[16][17]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A strong, broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp, strong absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[16]

Applications in Research and Drug Development

This compound is more than a fragrance component; it is a versatile platform molecule for scientific innovation.

-

Chiral Building Block: In asymmetric synthesis, the predefined stereocenter at C3 makes it a valuable starting material for constructing complex chiral molecules, such as insect pheromones or pharmaceutical intermediates, where specific stereoisomers are required for biological activity.[6]

-

Drug Discovery and Development: Natural products are a cornerstone of drug discovery.[18] Citronellic acid has demonstrated antimicrobial and anti-inflammatory properties, making it a lead compound for developing new therapeutic agents.[2][9] Its structure can be modified to enhance potency and optimize pharmacokinetic properties.

-

Materials Science: Research is exploring the use of citronellic acid in the development of biodegradable polymers.[2] Its chemical structure, containing both a polymerizable double bond and a reactive carboxylic acid, allows for its incorporation into novel sustainable materials.

-

Flavor and Fragrance Industry: It serves as a flavoring agent in foods and a key ingredient in perfumes, soaps, and cosmetics due to its pleasant, green-grassy, and citrus-like aroma.[2][6]

Conclusion

This compound is a molecule of dual importance. Its well-defined structure, particularly its single chiral center with S-configuration, provides an excellent platform for stereocontrolled chemical synthesis. Concurrently, its inherent biological activities and natural origin position it as a compelling candidate for further investigation in drug discovery and as a renewable resource in materials science. A thorough understanding of its stereochemistry, properties, and reactivity is fundamental for researchers and scientists aiming to leverage this versatile natural product in advanced applications.

References

- 1. Citronellic acid | C10H18O2 | CID 10402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 2111-53-7|this compound|Rlavie [rlavie.com]

- 4. ScenTree - Citronellic acid (CAS N° 502-47-6) [scentree.co]

- 5. chembk.com [chembk.com]

- 6. CITRONELLIC ACID | 502-47-6 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. CAS 502-47-6: Citronellic acid | CymitQuimica [cymitquimica.com]

- 10. Buy Citronellic acid | 502-47-6 [smolecule.com]

- 11. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. Drug discovery inspired by bioactive small molecules from nature - PMC [pmc.ncbi.nlm.nih.gov]

(S)-(-)-Citronellic Acid: A Versatile Chiral Building Block for Enantioselective Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-Citronellic acid, a monoterpenoid derived from the vast chiral pool of nature, stands as a cornerstone in modern asymmetric synthesis.[1][2] Its inherent chirality, coupled with two distinct functional groups—a carboxylic acid and a trisubstituted alkene—provides a versatile scaffold for the construction of complex, stereochemically defined molecules. This guide offers an in-depth exploration of this compound, detailing its physicochemical properties, synthetic accessibility, and key chemical transformations. We will dissect its strategic application in the synthesis of high-value compounds, particularly insect pheromones and pharmaceutical intermediates, providing field-proven insights and detailed experimental protocols to empower researchers in harnessing its full synthetic potential.

Core Characteristics and Stereochemical Integrity

This compound, systematically named (S)-3,7-Dimethyl-6-octenoic acid, is a naturally occurring monounsaturated fatty acid.[2] Its value as a chiral building block stems from the stereogenic center at the C3 position, which imparts an (S)-configuration. This defined stereochemistry is crucial for transferring chirality through subsequent synthetic steps. The molecule's bifunctionality allows for orthogonal chemical manipulations, making it a highly adaptable starting material.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₂[3][4][5][6] |

| Molecular Weight | 170.25 g/mol [2][3][4][6] |

| CAS Number | 2111-53-7[4][6] |

| Appearance | Clear colorless to light yellow liquid[7] |

| Density | ~0.926 g/mL at 25 °C[3] |

| Boiling Point | 115-120 °C at 0.4 mmHg[3] |

| Refractive Index | ~1.454 at 20 °C[7] |

| Solubility | Insoluble in water; soluble in alcohols and oils[7] |

| Alternate Name | (S)-(-)-3,7-Dimethyl-6-octenoic acid[4][6] |

The structural integrity of the C3 stereocenter is paramount. Most transformations are designed to occur at the terminal alkene or the carboxylic acid group, preserving this chiral center for incorporation into the target molecule.

Figure 1: Structure of this compound with chiral center C*.

Sourcing from the Chiral Pool: Synthesis and Availability

This compound is readily accessible from the "chiral pool," the collection of abundant, inexpensive chiral molecules provided by nature.[1] It is most commonly synthesized by the oxidation of (S)-(-)-citronellal, which is itself derived from essential oils like citronella.[1][5][8] This precursor-product relationship makes it a sustainable and cost-effective starting material for complex syntheses.

The oxidation of the aldehyde group in citronellal to a carboxylic acid is a robust and high-yielding transformation. The Pinnick oxidation is a particularly effective method, utilizing sodium chlorite (NaClO₂) and a mild acid catalyst.[5][9] This method is favored for its high chemoselectivity, leaving the alkene moiety untouched.

Figure 2: Synthesis of this compound from (S)-(-)-Citronellal.

Experimental Protocol 1: Pinnick Oxidation of (S)-(-)-Citronellal

This protocol describes a reliable method for synthesizing this compound.

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-(-)-citronellal (1.0 eq) in tert-butanol (approx. 5 mL per 1 g of citronellal). Add 2-methyl-2-butene (2.0 eq) as a chlorine scavenger.

-

Oxidant Preparation: In a separate beaker, prepare an aqueous solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq).

-

Reaction: Cool the flask containing the citronellal solution to 0 °C in an ice bath. Slowly add the aqueous oxidant solution dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH 3-4 with 1M HCl.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude acid can be further purified by silica gel column chromatography or vacuum distillation to yield pure this compound.

Causality Behind Choices:

-

tert-Butanol/Water System: Provides a suitable solvent system for both the organic substrate and the inorganic oxidant.

-

2-Methyl-2-butene: This scavenger reacts with the hypochlorite byproduct, preventing unwanted side reactions like chlorination of the alkene.

-

Slow Addition at 0 °C: Controls the exothermicity of the oxidation reaction, enhancing safety and selectivity.

-

Acidic Workup: Protonates the carboxylate salt to yield the free carboxylic acid, facilitating its extraction into the organic phase.

Key Synthetic Transformations: Unleashing the Potential

The synthetic utility of this compound lies in the selective transformation of its two functional groups.

Ozonolysis: A Gateway to Chiral Synthons

Ozonolysis is arguably the most powerful transformation of citronellic acid and its derivatives.[10] This reaction cleaves the C6-C7 double bond, generating two carbonyl-containing fragments.[11][12] Critically, the stereocenter at C3 remains intact, providing chiral building blocks that are otherwise difficult to synthesize.

The outcome of the ozonolysis is dictated by the workup conditions:

-

Reductive Workup (e.g., Dimethyl sulfide (DMS) or Zinc/Water): Yields a chiral aldehyde and acetone. The aldehyde is a versatile intermediate for chain extension via Wittig reactions, aldol condensations, or further oxidation/reduction.

-

Oxidative Workup (e.g., Hydrogen peroxide (H₂O₂)): Yields a chiral carboxylic acid and acetone. This provides a diacid precursor or a fragment with a different oxidation state.

Figure 3: Ozonolysis of a (S)-Citronellic Acid derivative.

Experimental Protocol 2: Reductive Ozonolysis of Methyl (S)-(-)-Citronellate

Note: The carboxylic acid is often esterified prior to ozonolysis to improve solubility and prevent side reactions.

-

Setup: In a three-necked flask equipped with a gas inlet tube and a drying tube, dissolve methyl (S)-(-)-citronellate (1.0 eq) in dichloromethane (CH₂Cl₂, approx. 10 mL per 1 g of ester) and cool to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone (O₃) gas through the solution. The reaction is complete when the solution turns a persistent pale blue color, indicating an excess of ozone.

-

Purging: Purge the solution with dry nitrogen or argon for 15-20 minutes to remove all residual ozone. (Critical Safety Step) .

-

Reductive Quench: While maintaining the temperature at -78 °C, add dimethyl sulfide (DMS, 1.5-2.0 eq) dropwise.

-

Completion: Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS. The resulting crude aldehyde can often be used directly or purified via silica gel chromatography.

Intramolecular Ene Reaction and Cyclization

The aldehyde precursor, citronellal, is famous for undergoing acid-catalyzed intramolecular ene reactions to form isopulegol diastereomers.[8][13] Isopulegol is a key intermediate in the industrial synthesis of (-)-menthol, a high-value fragrance and flavoring agent.[13] This transformation showcases how the acyclic stereocenter of the citronellal backbone can direct the formation of a more complex, cyclic structure with multiple new stereocenters. Catalysts like Lewis acids (e.g., NbCl₅, TaCl₅) or solid acids (e.g., montmorillonite clay) are often employed to promote this cyclization.[8][13]

Case Study: Application in Insect Pheromone Synthesis

The synthesis of insect pheromones is a major application of this compound, as the biological activity of these semiochemicals is often dependent on a specific stereoisomer.[10][14] The defined chirality of citronellic acid provides an ideal starting point for constructing these often-complex acyclic structures.

For example, the stereoisomers of 3,11-dimethylnonacosan-2-one, a component of the sex pheromone of the German cockroach, have been synthesized using this compound.[7] A general synthetic strategy involves:

-

Ozonolysis: Cleavage of the citronellic acid derivative to generate a key chiral aldehyde.

-

Chain Elongation: Using reactions like the Wittig olefination to couple the chiral fragment with another synthetic unit.

-

Functional Group Manipulation: Reduction and/or oxidation steps to achieve the final pheromone structure.

Figure 4: General workflow for pheromone synthesis.

Role in Pharmaceutical Development

In drug development, achieving enantiomeric purity is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.[15] this compound serves as a valuable chiral starting material for synthesizing complex drug intermediates.[16] The chiral fragment derived from its ozonolysis, for instance, can be incorporated into the synthesis of α-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The ability to build upon a pre-existing, naturally sourced stereocenter is a key principle of green chemistry, often reducing the need for complex and costly asymmetric catalysts or chiral resolutions later in the synthetic sequence.[17]

Conclusion and Future Outlook

This compound is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its value is rooted in its natural abundance, defined stereochemistry, and the orthogonal reactivity of its functional groups. The strategic cleavage of its double bond via ozonolysis provides reliable access to valuable chiral synthons, which have been pivotal in the enantioselective synthesis of insect pheromones, fragrances, and pharmaceutical intermediates. As the demand for enantiomerically pure compounds continues to grow, and with an increasing emphasis on sustainable and green synthetic methodologies, the importance of chiral pool starting materials like this compound is set to expand, paving the way for new innovations in chemical synthesis.

References

- 1. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Citronellic acid | C10H18O2 | CID 10402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. (S)-(−)-Citronellic acid (98%) - Amerigo Scientific [amerigoscientific.com]

- 5. ScenTree - Citronellic acid (CAS N° 502-47-6) [scentree.co]

- 6. scbt.com [scbt.com]

- 7. CITRONELLIC ACID | 502-47-6 [chemicalbook.com]

- 8. gctlc.org [gctlc.org]

- 9. Buy Citronellic acid | 502-47-6 [smolecule.com]

- 10. Organic Synthesis in Pheromone Science - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ozonolysis - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 15. Chemistry Matters — Enantioselective Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. Pharma Synthesis [evonik.com]

- 17. pharmtech.com [pharmtech.com]

An In-Depth Technical Guide to (S)-(-)-Citronellic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-(-)-Citronellic acid, a chiral monoterpenoid of significant interest in chemical synthesis and drug development. From its fundamental properties to detailed synthetic and analytical protocols, this document serves as a crucial resource for researchers, scientists, and professionals in the pharmaceutical industry.

Nomenclature and Identification: A Comprehensive List of Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial catalogs. A thorough understanding of this nomenclature is essential for effective literature searching and material sourcing.

Systematic and Common Names:

-

IUPAC Name: (3S)-3,7-dimethyloct-6-enoic acid

-

Common Name: this compound

-

Alternative Name: (S)-(-)-3,7-Dimethyl-6-octenoic acid[1]

Other Synonyms and Identifiers:

-

(-)-Citronellic acid

-

(S)-3,7-dimethyloct-6-enoic acid

-

(3S)-3,7-Dimethyl-6-octenoic acid

-

l-Citronellic acid

-

(S)-Rhodinic acid

-

CAS Number: 2111-53-7[1]

-

PubChem CID: 10402[2]

-

FEMA Number: 3142[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| Appearance | Colorless to pale-yellow liquid | |

| Boiling Point | 115-120 °C at 0.4 mmHg | |

| Density | 0.926 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.453 | |

| Optical Rotation ([α]²⁵/D) | -8° (neat) | |

| Solubility | Insoluble in water; soluble in most fixed oils, propylene glycol, and ethanol. |

Synthesis of this compound

The enantiomerically pure form of citronellic acid is often obtained through the oxidation of the corresponding aldehyde, (S)-(-)-citronellal. The Pinnick oxidation is a widely used method for this transformation due to its mild conditions and tolerance of various functional groups.[3][4][5][6][7]

Experimental Protocol: Pinnick Oxidation of (S)-(-)-Citronellal

This protocol details the oxidation of (S)-(-)-citronellal to this compound. The causality behind the choice of reagents is to ensure a mild and selective oxidation, preventing side reactions with the double bond present in the molecule. Sodium chlorite is the oxidizing agent, while a phosphate buffer maintains a slightly acidic pH, and 2-methyl-2-butene acts as a scavenger for the hypochlorite byproduct.[4]

Materials:

-

(S)-(-)-Citronellal

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

2-Methyl-2-butene

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Sodium chlorite (NaClO₂)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-(-)-citronellal (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

-

Add 2-methyl-2-butene (4.0 equivalents) to the solution. This scavenger is crucial to prevent side reactions initiated by the hypochlorite byproduct.[4]

-

Add sodium dihydrogen phosphate (1.2 equivalents) to buffer the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium chlorite (1.5 equivalents) in water dropwise, maintaining the temperature below 10 °C. The slow addition is critical to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite to reduce any remaining oxidizing agents.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by silica gel column chromatography using a hexane:ethyl acetate gradient.

Caption: Workflow for the synthesis of this compound via Pinnick oxidation.

Chiral Resolution of Racemic Citronellic Acid

In cases where a racemic mixture of citronellic acid is obtained, chiral resolution is necessary to isolate the desired (S)-enantiomer. A common and effective method is the formation of diastereomeric salts with a chiral amine, followed by fractional crystallization.[8][9][10][11][12]

Experimental Protocol: Resolution with (R)-(+)-α-Methylbenzylamine

This protocol outlines the resolution of racemic citronellic acid using (R)-(+)-α-methylbenzylamine. The principle lies in the differential solubility of the resulting diastereomeric salts. The less soluble salt can be selectively crystallized and then the chiral auxiliary removed to yield the enantiomerically enriched acid.

Materials:

-

Racemic Citronellic Acid

-

(R)-(+)-α-Methylbenzylamine

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve racemic citronellic acid (1.0 equivalent) in a minimal amount of warm methanol.

-

In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5 equivalents) in methanol. The use of a sub-stoichiometric amount of the resolving agent is often optimal for achieving high enantiomeric excess in the crystallized salt.

-

Slowly add the amine solution to the acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.

-

To recover the this compound, dissolve the crystals in water and acidify with 1 M HCl to a pH of approximately 2.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

-

The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.

Caption: Process flow for the chiral resolution of racemic citronellic acid.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for the characterization and quality control of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

HPLC-UV Method for Purity Assessment

This protocol provides a general reverse-phase HPLC method for determining the purity of a sample of this compound.[13]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% phosphoric acid in water (B). A typical gradient could be:

-

0-5 min: 20% A

-

5-25 min: 20% to 80% A

-

25-30 min: 80% A

-

30-35 min: 80% to 20% A

-

35-40 min: 20% A

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Sample Preparation:

Dissolve a known amount of the this compound sample in the mobile phase starting condition (e.g., 20% acetonitrile in water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Chiral GC-MS for Enantiomeric Purity Determination

To determine the enantiomeric excess of this compound, a chiral GC-MS method is required. This often involves derivatization to a more volatile ester, followed by separation on a chiral column.

Derivatization to Methyl Ester:

-

Dissolve the citronellic acid sample in methanol.

-

Add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 2-3 hours.

-

After cooling, neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the methyl citronellate with hexane.

-